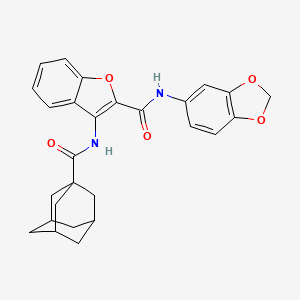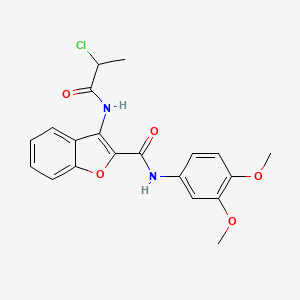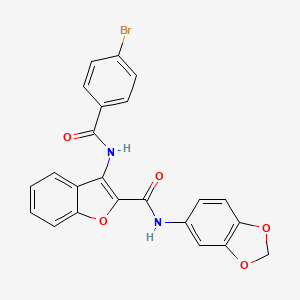
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide, also known as ADB-FUBINACA, is an indazole-based synthetic cannabinoid that was first identified in 2013. It is a derivative of the indazole-3-carboxamide family and is structurally related to AB-FUBINACA, which was first described in 2011. ADB-FUBINACA is an analog of AB-FUBINACA and is a potent agonist of the CB1 receptor, with an EC50 value of 0.19 nM. ADB-FUBINACA has been identified in a variety of herbal mixtures and has been linked to a number of deaths.
作用機序
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a potent agonist of the CB1 receptor, with an EC50 value of 0.19 nM. It binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. This leads to a variety of physiological and biochemical effects, including the inhibition of adenylyl cyclase and the activation of G-proteins.
Biochemical and Physiological Effects
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit adenylyl cyclase, leading to decreases in cAMP levels. It also activates G-proteins, leading to the activation of downstream signaling pathways. Additionally, it has been shown to modulate ion channels, leading to changes in neuronal excitability.
実験室実験の利点と制限
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which makes it an ideal tool for studying the effects of cannabinoids on the brain. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, it is also relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research on 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide. One potential direction is to further explore the pharmacology of CB1 receptor agonists, including the effects of different doses and routes of administration. Additionally, further research could be done to explore the potential therapeutic applications of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide, such as in the treatment of pain, inflammation, and anxiety. Additionally, further research could be done to explore the potential toxic effects of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide and to develop methods to reduce its toxicity. Finally, further research could be done to explore the potential synergistic effects of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide and other cannabinoids.
合成法
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is synthesized from a variety of starting materials, including adamantane, benzofuran, and benzodioxole. The synthesis involves a series of steps, including the condensation of adamantane and benzofuran to form the adamantyl-benzofuran intermediate, followed by the cyclization of the intermediate to form the indazole-3-carboxamide. The final step involves the reaction of the indazole-3-carboxamide with benzodioxole to form 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide.
科学的研究の応用
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has been studied extensively in scientific research, due to its potent agonism of the CB1 receptor. It has been used to study the effects of cannabinoids on the brain and to investigate the potential therapeutic applications of cannabinoids. It has also been used to study the pharmacology of CB1 receptor agonists, as well as the mechanisms of action of cannabinoids.
特性
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c30-25(28-18-5-6-21-22(10-18)33-14-32-21)24-23(19-3-1-2-4-20(19)34-24)29-26(31)27-11-15-7-16(12-27)9-17(8-15)13-27/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWAPKVIFXPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)



![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)
![2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490466.png)


![2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6490481.png)